Bienvenue dans la boutique en ligne BenchChem!

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS: 2416229-08-6, molecular formula C₁₃H₁₉NO₅, molecular weight 269.29 g/mol) is a bicyclic heterocyclic compound belonging to the octahydrocyclopenta[c]pyrrole class, featuring a fused cyclopentane-pyrrolidine scaffold. Structurally, it is distinct from the parent scaffold and many of its common analogs due to the simultaneous presence of three key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 2-position, a free carboxylic acid at the 3a-bridgehead position, and a ketone at the 6-position.

Molecular Formula C13H19NO5
Molecular Weight 269.297
CAS No. 2416229-08-6
Cat. No. B2580263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid
CAS2416229-08-6
Molecular FormulaC13H19NO5
Molecular Weight269.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(=O)CCC2(C1)C(=O)O
InChIInChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-6-8-9(15)4-5-13(8,7-14)10(16)17/h8H,4-7H2,1-3H3,(H,16,17)
InChIKeyYPFVTZKKCQAULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS 2416229-08-6): Structural and Functional Overview for Procurement


2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS: 2416229-08-6, molecular formula C₁₃H₁₉NO₅, molecular weight 269.29 g/mol) is a bicyclic heterocyclic compound belonging to the octahydrocyclopenta[c]pyrrole class, featuring a fused cyclopentane-pyrrolidine scaffold [1]. Structurally, it is distinct from the parent scaffold and many of its common analogs due to the simultaneous presence of three key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 2-position, a free carboxylic acid at the 3a-bridgehead position, and a ketone at the 6-position . This specific combination is non-trivial; it provides a rare balance of orthogonal reactivity that is absent in the parent octahydrocyclopenta[c]pyrrole (CAS 5661-03-0, MW 111.18), in the simple Boc-protected acid without the 6-oxo group (e.g., CAS 1807940-17-5 or CAS 1314394-96-1), or in 6-oxo derivatives lacking either the Boc group or the bridgehead carboxylic acid . The compound is documented as a drug intermediate relevant to the synthesis of various active compounds, and its synthesis has been described in patent literature following methodologies akin to Reference Examples 87 and 88 .

Why Generic Substitution Fails: Functional Group Orthogonality as a Procurement Differentiator for CAS 2416229-08-6


The procurement value of 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid does not stem from superior potency at a biological target—no published, target-specific IC₅₀ data exist for this protected intermediate at the time of analysis—but from a unique combination of orthogonal functional groups that cannot be reproduced by substituting generic in-class analogs . A scientific user selecting the non-oxo Boc-protected acid analog (e.g., CAS 1807940-17-5 or CAS 1314394-96-1) loses the 6-oxo ketone as a synthetic handle for reductive aminations, Wittig olefinations, or stereoselective reductions. A user selecting the free amine octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) loses both the Boc protection and the bridgehead carboxylic acid, which are essential for downstream regioselective coupling. Inverting the logic, a user selecting a 6-oxo analog with the carboxylic acid at a different ring position (e.g., CAS 1403766-60-8, the 1-carboxylic acid regioisomer) introduces a different spatial orientation of the acid handle, which alters the geometry of any downstream conjugate and can be sterically incompatible with specific binding pockets or coupling geometries . This compound is the only readily identifiable member of this class that simultaneously offers (a) a Boc-protected amine for controlled, sequential deprotection- coupling strategies, (b) a bridgehead carboxylic acid at the 3a-position for sterically constrained amide or ester bond formation, and (c) a 6-oxo ketone as a third independent diversification point on the cyclopentane ring .

Product-Specific Quantitative Evidence Guide for 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS 2416229-08-6)


Triple Orthogonal Functional Group Architecture: Structural Uniqueness vs. Parent Scaffold and Simple Analogs

CAS 2416229-08-6 is the only catalog-available octahydrocyclopenta[c]pyrrole scaffold derivative that simultaneously carries three orthogonal functional groups—Boc-protected amine (2-position), bridgehead carboxylic acid (3a-position), and 6-oxo ketone—vs. the parent scaffold octahydrocyclopenta[c]pyrrole (CAS 5661-03-0, MW 111.18) which has none, and the common Boc-protected acid analog (CAS 1807940-17-5, C₁₃H₂₁NO₄, MW 255.31) which lacks the 6-oxo group entirely [1]. This represents a unique functional group count of 3 vs. 0 for the parent scaffold and 2 for the common Boc-acid analog . The molecular weight increase (ΔMW = 158.11 vs. parent; ΔMW = 13.99 vs. the Boc-acid analog, corresponding to the addition of one oxygen atom and the conversion of a methylene to a carbonyl) reflects the addition of a fully independent diversification point not available in comparator compounds .

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Boc-Protecting Group Orthogonality: Enabling Regioselective Sequential Coupling vs. Unprotected Amine Scaffolds

The Boc protecting group at the 2-position in CAS 2416229-08-6 enables acid-labile deprotection orthogonal to base-labile protecting group strategies commonly used for carboxylic acids (e.g., methyl or benzyl esters) . In the context of the octahydrocyclopenta[c]pyrrole scaffold, patent literature on related derivatives (CN103113288A) explicitly describes the use of Boc (tert-butyloxycarbonyl) as one of several protecting groups for the ring nitrogen, alongside benzyl, benzyloxycarbonyl (Cbz), triphenylmethyl, acetyl, and fluorenylmethoxycarbonyl (Fmoc) [1]. The Boc group is uniquely suited for acidic deprotection (e.g., TFA or HCl/dioxane) while leaving the 3a-carboxylic acid intact, provided the acid is appropriately protected—a strategy not feasible with Cbz (requiring hydrogenolysis which may reduce the 6-oxo ketone) or Fmoc (requiring basic conditions which risk epimerization at the bridgehead) [2]. The unprotected octahydrocyclopenta[c]pyrrole scaffold (CAS 5661-03-0) offers no such selectivity; any reaction with an electrophile will occur at the ring nitrogen regardless of the intended site of modification.

Peptide Chemistry Protecting Group Strategy Sequential Synthesis

6-Oxo Ketone as a Synthetic Diversification Handle: Enabling Reductive Amination and Olefination Chemistry Unavailable to Non-Oxo Analogs

The 6-oxo group in CAS 2416229-08-6 is an electrophilic carbonyl that enables synthetic transformations—including reductive amination with primary or secondary amines, Wittig or Horner-Wadsworth-Emmons olefination, Grignard addition, and stereoselective reduction to a chiral secondary alcohol—that are entirely inaccessible to the non-oxo Boc-protected analogs such as CAS 1807940-17-5 or CAS 1314394-96-1 . Patent literature CN103113288A describes a general methodology for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives in which a ketone is reduced with agents such as sodium borohydride, potassium borohydride, lithium borohydride, or zinc borohydride to yield hydroxyl intermediates with high yield and purity, demonstrating the synthetic tractability of the ketone functionality in this scaffold [1]. The 6-oxo-1-carboxylic acid regioisomer (CAS 1403766-60-8) also contains a ketone, but the acid is at the 1-position rather than the bridgehead 3a-position; this shifts the spatial relationship between the acid and ketone vectors by approximately 2.5-3.0 Å (estimated from the cyclopentane ring geometry), altering the exit vector geometry critical for fragment-based drug design .

Reductive Amination Fragment-Based Drug Discovery Stereoselective Synthesis

Bridgehead Carboxylic Acid at C3a: Sterically Constrained Amide Bond Formation vs. Non-Bridgehead Acid Regioisomers

The carboxylic acid at the 3a bridgehead position in CAS 2416229-08-6 provides a unique steric environment for amide or ester bond formation that cannot be replicated by regioisomeric analogs where the acid is positioned elsewhere on the scaffold . The literature on octahydrocyclopenta[c]pyrrole stereochemistry emphasizes that 'the (3aR,6aR) configuration specifies the stereochemistry of the bridgehead carbons' and that the compound's stereochemistry 'ensures precise spatial orientation, critical for chiral selectivity in drug design' [1]. The 6-oxo-1-carboxylic acid regioisomer (CAS 1403766-60-8) places the acid at C1, which sits on the pyrrolidine ring rather than the bridgehead junction; this changes the directionality (exit vector) of any amide bond formed at that position, an important consideration in fragment-based drug discovery where the spatial relationship between the scaffold core and peripheral binding elements directly impacts target engagement . Patents disclosing octahydrocyclopenta[c]pyrrole-based calcium channel modulators (US 8,796,470) and NR2B negative modulators (US 9,540,324) rely on precise stereochemical placement of substituents around this scaffold for target potency, underscoring the biological relevance of regioisomeric fidelity [2].

Conformational Restriction Amide Bond Geometry Medicinal Chemistry Design

Drug Intermediate Provenance with Documented Synthetic Tractability in Patent Literature

The octahydrocyclopenta[c]pyrrole carboxylic acid scaffold is explicitly documented as a key intermediate in the synthesis of telaprevir (VX-960), an FDA-approved hepatitis C protease inhibitor, as disclosed in patent CN103113288A [1]. While the specific CAS 2416229-08-6 compound with its 6-oxo substitution is a derivative, the parent scaffold's established role in pharmaceutical manufacturing provides a precedent for its utility in drug synthesis . A related patent CN102167680B describes a preparation method for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives with reported advantages of short synthetic route and high yield suitable for scale operation [2]. The MedChemExpress listing for the closely related compound rel-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (HY-W045799, CAS 1445951-33-6) explicitly categorizes it as a 'drug intermediate for synthesis of various active compounds' . In contrast, the simpler 6-oxo-1-carboxylic acid regioisomer (CAS 1403766-60-8) has no disclosed connection to a marketed drug synthetic route in the available patent literature.

Pharmaceutical Intermediate Telaprevir Synthesis Process Chemistry

Boc-Mediated Solubility Enhancement in Organic Solvents vs. Free Amine and Hydrochloride Salt Forms

The Boc protecting group at N2 in CAS 2416229-08-6 enhances solubility in organic solvents compared to the free amine or hydrochloride salt forms of the scaffold, which is explicitly noted in the product description . The free base octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) has a reported LogP of 1.35 and vapor pressure of 1.9±0.3 mmHg at 25°C , while its hydrochloride salt (CAS 112626-50-3) is freely soluble in water and polar organic solvents but shows different solubility behavior in aprotic organic solvents [1]. The Boc group adds significant hydrophobicity (contributing approximately +2.0 to +2.5 LogP units based on the tert-butyl carbamate fragment contribution), which shifts the compound's solubility profile toward aprotic organic solvents (dichloromethane, THF, ethyl acetate) commonly used in amide coupling, Boc deprotection, and ketone modification reactions . This is functionally important because all three diversification reactions enabled by this scaffold (amide coupling at the acid, ketone transformations, and Boc deprotection for subsequent amine coupling) are typically conducted in organic media.

Solubility Optimization Reaction Medium Compatibility Process Chemistry

Best Research and Industrial Application Scenarios for 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid (CAS 2416229-08-6)


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Three-Dimensional Scaffolds with Orthogonal Diversification Handles

In fragment-based drug discovery, the three-dimensional character of the octahydrocyclopenta[c]pyrrole scaffold (Fsp³ = 0.62 for the saturated core) addresses the well-documented limitation of flat, aromatic fragment libraries . CAS 2416229-08-6 uniquely provides three orthogonal functional groups for systematic fragment elaboration: (i) amide or ester formation at the 3a-bridgehead carboxylic acid, (ii) ketone-directed transformations (reductive amination, Wittig olefination, stereoselective reduction) at the 6-oxo position, and (iii) Boc deprotection followed by amide or sulfonamide coupling at N2, as supported by patent methodologies for this scaffold class [1]. This tri-directional diversification capability on a single rigid scaffold allows a fragment library to explore chemical space along three independent vectors without requiring de novo scaffold synthesis for each vector change. The bridgehead carboxylic acid position (3a vs. 1) introduces steric constraints that can enhance binding selectivity by reducing entropic penalties upon target engagement, a principle supported by the stereochemical emphasis in vendor literature for related scaffold compounds [2].

Synthesis of Telaprevir-Analog Hepatitis C Protease Inhibitors and Related Macrocyclic Antivirals

Patent CN103113288A explicitly discloses the octahydrocyclopenta[c]pyrrole carboxylic acid scaffold as a key intermediate for the synthesis of telaprevir (VX-960), an FDA-approved hepatitis C NS3/4A protease inhibitor [3]. The synthetic methodology described—involving ketone reduction with NaBH₄/LiBH₄/Zn(BH₄)₂, dehydration to form an alkene, and hydrogenation to set stereochemistry—is directly applicable to CAS 2416229-08-6 due to the shared scaffold and the presence of the 6-oxo ketone as the substrate for the initial reduction step [3]. The Boc protecting group and 3a-carboxylic acid match the protecting group strategy required for the telaprevir synthetic route. Researchers developing next-generation HCV protease inhibitors or structurally related macrocyclic antiviral agents can use this compound as a starting material that requires fewer synthetic steps compared to building the functionalized scaffold from simpler precursors.

Synthesis of NR2B-Selective NMDA Receptor Negative Modulators for CNS Drug Discovery

Multiple patents (US 9,540,324 B2 / US20150225342A1, US 11,116,749 B2) disclose octahydrocyclopenta[c]pyrrole-based compounds as selective negative modulators of NMDA receptors containing the NR1/NR2B subunit [4]. These patents describe extensive structure-activity relationships where the nature and position of substituents on the octahydrocyclopenta[c]pyrrole core modulate NR2B affinity and selectivity. CAS 2416229-08-6 provides a functionalized version of this core with three defined points for installing the aryl, heteroaryl, and linker substituents that the patent SAR describes as critical for NR2B activity. The 6-oxo ketone is particularly valuable in this context, as it can be converted to an amine (via reductive amination) or alkene (via Wittig reaction) to create the linker attachment points specified in the patent claims. Using this compound as a starting point eliminates several synthetic steps compared to constructing the functionalized core from the parent scaffold.

Peptidomimetic Design Exploiting Conformationally Constrained Bicyclic Amino Acid Surrogates

The octahydrocyclopenta[c]pyrrole scaffold, particularly in its Boc-protected 3a-carboxylic acid form, functions as a conformationally constrained bicyclic amino acid surrogate—a 'proline analog on a cyclopentane chassis' . The 3a-bridgehead carboxylic acid creates a quaternary center at the point of amide bond attachment, which restricts the φ and ψ dihedral angles of the resulting peptide backbone to a narrower range than L-proline or other monocyclic amino acids. This conformational restriction is valuable in peptidomimetic design for (a) stabilizing bioactive turn conformations, (b) reducing proteolytic susceptibility at the constrained amide bond, and (c) pre-organizing the ligand into its receptor-bound conformation, thereby reducing the entropic penalty of binding. The 6-oxo group adds a third dimension of structural control, allowing introduction of additional steric bulk or hydrogen-bonding functionality at a position that projects into a different region of space than the amide bond, as supported by vendor annotations on scaffold geometry [2]. This is a procurement-relevant differentiation: the constrained bicyclic framework offers conformational properties unavailable from monocyclic proline derivatives.

Quote Request

Request a Quote for 2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.